Bis(trimethylsiloxy)methylsilylpropoxysulfolane
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Overview
Description
Preparation Methods
The synthesis of bis(trimethylsiloxy)methylsilylpropoxysulfolane involves the reaction of trimethylsilylpropoxysulfolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Bis(trimethylsiloxy)methylsilylpropoxysulfolane undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The major products formed from these reactions are sulfone derivatives, silane derivatives, and silyl ethers or silyl amines .
Scientific Research Applications
Bis(trimethylsiloxy)methylsilylpropoxysulfolane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(trimethylsiloxy)methylsilylpropoxysulfolane involves its ability to form stable silyl groups that can interact with various molecular targets. The compound can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it useful in the modification of biomolecules and materials . The molecular targets and pathways involved include the formation of silyl ethers, silyl amines, and other organosilicon compounds .
Comparison with Similar Compounds
Bis(trimethylsiloxy)methylsilylpropoxysulfolane can be compared with other similar compounds, such as:
Trimethylsilylpropoxysulfolane: This compound has similar chemical properties but lacks the additional trimethylsiloxy groups, making it less reactive in certain applications.
Trimethylsilyl chloride: While this compound is used in the synthesis of this compound, it is more reactive and less stable.
Trimethylsilyl ethers: These compounds are similar in structure but have different reactivity and stability profiles.
The uniqueness of this compound lies in its ability to form stable silyl groups that can be used in a wide range of chemical and biological applications .
Properties
Molecular Formula |
C14H34O5SSi3 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)oxypropyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C14H34O5SSi3/c1-21(2,3)18-23(7,19-22(4,5)6)12-8-10-17-14-9-11-20(15,16)13-14/h14H,8-13H2,1-7H3 |
InChI Key |
ZPHKQMDILPHBJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCOC1CCS(=O)(=O)C1)O[Si](C)(C)C |
Origin of Product |
United States |
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